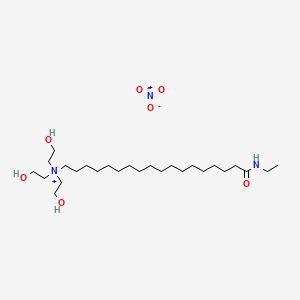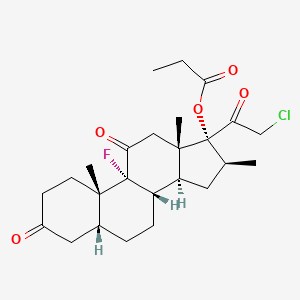
21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione, (5beta,16beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione, (5beta,16beta)- is a synthetic corticosteroid with potent anti-inflammatory properties. This compound is part of the glucocorticoid class, which is widely used in the treatment of various inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the steroid backbone.
Hydroxylation: Addition of hydroxyl groups to the steroid structure.
Esterification: Formation of the propionate ester at the 17th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Purification: Use of chromatographic techniques to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and as a precursor for other steroidal compounds.
Mecanismo De Acción
The mechanism of action of 21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to:
Translocation: The receptor-ligand complex translocates to the nucleus.
Gene Regulation: Modulation of gene expression by interacting with glucocorticoid response elements on DNA.
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
Clobetasol Propionate: Another potent corticosteroid with similar anti-inflammatory properties.
Halobetasol Propionate: Known for its high potency and used in dermatological applications.
Dexamethasone: A widely used corticosteroid with a broad range of applications.
Uniqueness
21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high potency and specific receptor binding profile make it particularly effective in certain therapeutic contexts.
Propiedades
Número CAS |
80163-80-0 |
|---|---|
Fórmula molecular |
C25H34ClFO5 |
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
[(5R,8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H34ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h14-15,17-18H,5-13H2,1-4H3/t14-,15+,17-,18-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
JURRNLVFTVGKIQ-GGMMKCCRSA-N |
SMILES isomérico |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)F)C)C)C(=O)CCl |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4C3(CCC(=O)C4)C)F)C)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


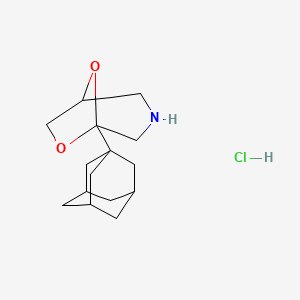
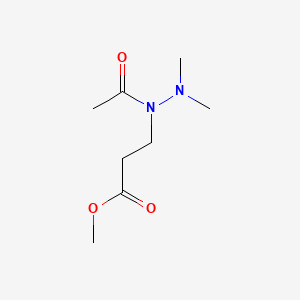
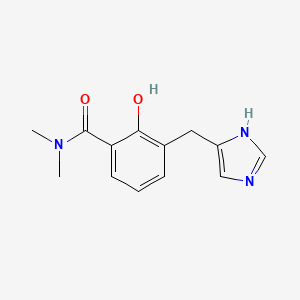


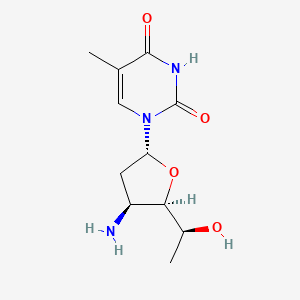
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
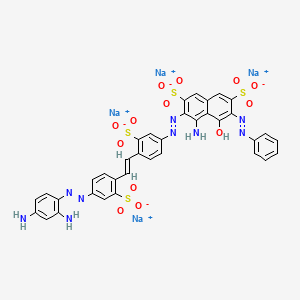
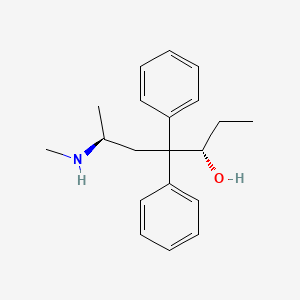

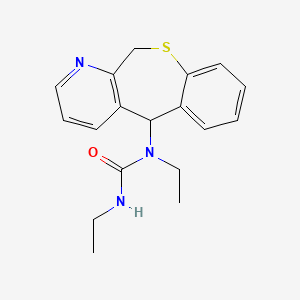
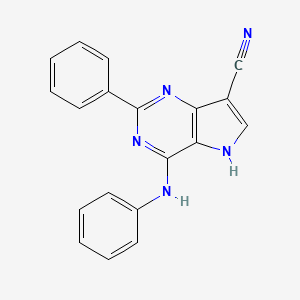
![2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine](/img/structure/B12749323.png)
